Enhanced Hydrophilicity (Lower LogP) Versus 5-Nitropyridine-3-carbaldehyde
6-Amino-5-nitro-3-pyridinecarboxaldehyde exhibits a computed octanol-water partition coefficient (LogP) of 0.3845, substantially lower than the LogP of 1.3255 measured for the de-amino analog 5-nitropyridine-3-carbaldehyde [1]. This represents a ΔLogP of −0.94, reflecting a >8-fold difference in lipophilicity that is directly attributable to the introduction of the 6-amino group.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.3845 |
| Comparator Or Baseline | 5-Nitropyridine-3-carbaldehyde (CAS 87883-20-3): LogP = 1.3255 |
| Quantified Difference | ΔLogP = −0.94 (target compound is ~8.7× more hydrophilic by partition ratio) |
| Conditions | Computed LogP values from vendor datasheets using consistent algorithmic method |
Why This Matters
A lower LogP translates to improved aqueous solubility, which is often rate-limiting for bioavailability in early-stage drug discovery. Procurement of the 6-amino-5-nitro derivative rather than the 5-nitro parent is warranted when downstream biological assays require aqueous compatibility without co-solvent or formulation adjustment.
- [1] Molbase / Chemsrc. 5-nitropyridine-3-carbaldehyde, CAS 87883-20-3. Physicochemical property datasheet. View Source
